molecular formula C11H11N3OS B5846506 N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 342777-39-3

N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B5846506
CAS No.: 342777-39-3
M. Wt: 233.29 g/mol
InChI Key: OYBWXBASKPUYBW-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown significant antimicrobial activity against various bacterial and fungal strains. It is also being investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines .

Medicine: In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a promising candidate for drug development .

Industry: The compound’s antimicrobial properties make it useful in the development of antimicrobial coatings and materials. It is also used in the synthesis of other industrially relevant chemicals .

Mechanism of Action

The exact mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Its combination of antimicrobial and anticancer properties makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-9(15)12-11-14-13-10(16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBWXBASKPUYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254924
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342777-39-3
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342777-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Phenyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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